A Comprehensive Technical Guide to 2'-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2)
A Comprehensive Technical Guide to 2'-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Bromo-4'-fluoroacetophenone is a halogenated aromatic ketone that serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its chemical structure, featuring both a bromine and a fluorine atom, imparts unique reactivity that makes it a versatile building block for creating complex molecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental details and safety protocols.
Chemical and Physical Properties
2'-Bromo-4'-fluoroacetophenone is a solid at room temperature, appearing as a white to cream or pale yellow crystalline powder.[2] It is characterized by the presence of a bromine atom on the acetyl group and a fluorine atom on the phenyl ring.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2'-Bromo-4'-fluoroacetophenone
| Property | Value | Reference(s) |
| CAS Number | 403-29-2 | [3] |
| Molecular Formula | C₈H₆BrFO | [3] |
| Molecular Weight | 217.04 g/mol | [3] |
| Appearance | White to cream or pale yellow crystals or crystalline powder | [2] |
| Melting Point | 47-49 °C | [3] |
| Boiling Point | 150 °C at 12 mmHg | [3] |
| Synonyms | ω-Bromo-4-fluoroacetophenone, 4-Fluorophenacyl bromide | [3] |
| InChI Key | ZJFWCELATJMDNO-UHFFFAOYSA-N | [3] |
| SMILES | FC1=CC=C(C=C1)C(=O)CBr | [2] |
Synthesis of 2'-Bromo-4'-fluoroacetophenone
The synthesis of 2'-Bromo-4'-fluoroacetophenone can be achieved through the bromination of 4'-fluoroacetophenone. One effective method utilizes Oxone® (potassium peroxymonosulfate) and ammonium bromide in methanol.[4]
Experimental Protocol: Synthesis via Bromination with Oxone®
This protocol details the synthesis of 2'-Bromo-4'-fluoroacetophenone from 4'-fluoroacetophenone.
Materials:
-
4'-fluoroacetophenone
-
Ammonium bromide (NH₄Br)
-
Oxone® (potassium peroxymonosulfate)
-
Methanol (MeOH)
-
Ethyl acetate
-
Aqueous sodium thiosulfate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4'-fluoroacetophenone (1.0 equivalent) and ammonium bromide (1.1 equivalents) in methanol.
-
To the stirred solution, add Oxone® (1.1 equivalents) portion-wise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature and quench by adding aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by silica gel column chromatography to yield pure 2'-Bromo-4'-fluoroacetophenone.[4]
Caption: Synthesis workflow for 2'-Bromo-4'-fluoroacetophenone.
Applications in Drug Discovery and Organic Synthesis
The presence of both a reactive bromine atom and a fluorine atom makes 2'-Bromo-4'-fluoroacetophenone a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, potentially enhancing biological activity.
One notable application is in the synthesis of thiazole derivatives, which are common scaffolds in medicinal chemistry.
Experimental Protocol: Example of a Subsequent Reaction
The following is a general representation of how 2'-Bromo-4'-fluoroacetophenone can be used to synthesize a thiazole derivative.
Materials:
-
2'-Bromo-4'-fluoroacetophenone
-
A thioamide derivative
-
A suitable solvent (e.g., ethanol)
Procedure:
-
Dissolve 2'-Bromo-4'-fluoroacetophenone (1.0 equivalent) in the chosen solvent.
-
Add the thioamide derivative (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor for completion.
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.
Caption: Role as a synthetic intermediate in thiazole synthesis.
Biological Activity
While 2'-Bromo-4'-fluoroacetophenone is primarily used as a synthetic intermediate, some brominated acetophenone derivatives have been noted for their potential antimicrobial properties.[4] However, specific studies detailing the biological activity or its interaction with specific signaling pathways are limited. Its primary significance in drug discovery lies in its role as a precursor to more complex and biologically active molecules.[1][4]
Safety and Handling
2'-Bromo-4'-fluoroacetophenone is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][5] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] All work should be conducted in a well-ventilated fume hood.[5]
Table 2: GHS Hazard Information
| Hazard | Description |
| Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statement | H314: Causes severe skin burns and eye damage |
| Precautionary Statements | P260, P280, P303+P361+P353, P305+P351+P338, P310 |
This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
2'-Bromo-4'-fluoroacetophenone is a valuable and versatile chemical intermediate with a well-defined set of properties and synthetic routes. Its utility in the construction of complex organic molecules, particularly for pharmaceutical applications, is well-established. Researchers and drug development professionals can leverage its unique reactivity to advance their synthetic programs. Proper handling and adherence to safety protocols are paramount when working with this corrosive compound.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Bromo-4'-fluoroacetophenone, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Bromo-4 -fluoroacetophenone 97 403-29-2 [sigmaaldrich.com]
- 4. Buy 2-Bromo-4'-fluoroacetophenone | 403-29-2 [smolecule.com]
- 5. fishersci.com [fishersci.com]
